1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde
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Overview
Description
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde is an organic compound that features a cyclohexane ring substituted with a fluoroethyl group, a methyl group, and an aldehyde functional group
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routesThe reaction conditions typically include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are often carried out under anhydrous conditions to prevent hydrolysis .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and dipole interactions . Additionally, the aldehyde group can undergo nucleophilic addition reactions with amino acids in proteins, potentially leading to the formation of covalent adducts .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-3-methylcyclohexane-1-ol:
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which influences its chemical properties and biological activity.
Properties
Molecular Formula |
C10H17FO |
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Molecular Weight |
172.24 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H17FO/c1-9-3-2-4-10(7-9,8-12)5-6-11/h8-9H,2-7H2,1H3 |
InChI Key |
JMKJDCJQIZEDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CCF)C=O |
Origin of Product |
United States |
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